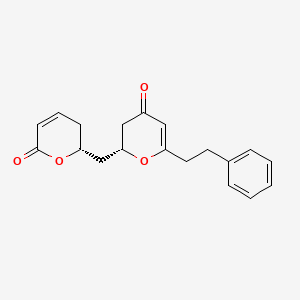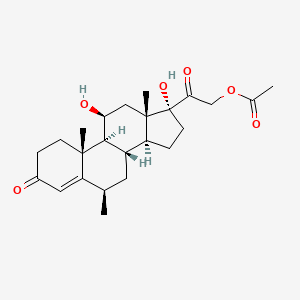
17-Hydroxy-6beta-methyl Corticosterone 21-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-6beta-methyl Corticosterone 21-Acetate is a synthetic corticosteroid with the molecular formula C24H34O6 and a molecular weight of 418.523. This compound is used primarily in research settings and has various applications in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6beta-methyl Corticosterone 21-Acetate typically involves the hydroxylation and acetylation of corticosteroid precursors. One common method includes the use of microbial transformation and enzymatic processes to introduce the hydroxyl and acetyl groups at specific positions on the steroid backbone .
Industrial Production Methods: Industrial production often starts with diosgenin, a naturally occurring steroid sapogenin. The process involves multiple steps, including microbial transformation, chemical hydroxylation, and acetylation.
Analyse Chemischer Reaktionen
Types of Reactions: 17-Hydroxy-6beta-methyl Corticosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
17-Hydroxy-6beta-methyl Corticosterone 21-Acetate is widely used in scientific research due to its corticosteroid properties. Its applications include:
Chemistry: Used as a reference material for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune disorders.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Wirkmechanismus
The mechanism of action of 17-Hydroxy-6beta-methyl Corticosterone 21-Acetate involves binding to glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). Upon binding, the compound translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to anti-inflammatory and immunosuppressive effects .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various therapeutic applications.
Uniqueness: 17-Hydroxy-6beta-methyl Corticosterone 21-Acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids .
Eigenschaften
Molekularformel |
C24H34O6 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16+,17+,19+,21-,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
ZWEFPCOQVDIOJD-GUTMJZMYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


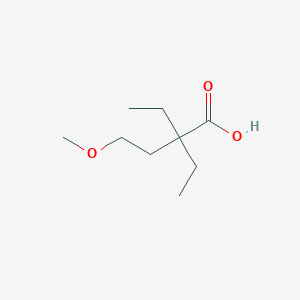

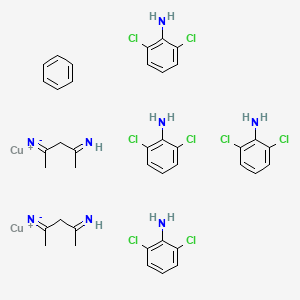
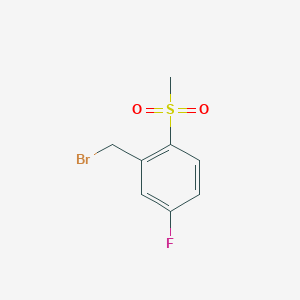
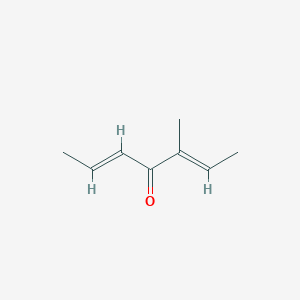
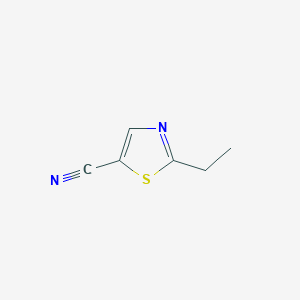


![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)

